molecular formula C10H9F3N4O3S B3241301 7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate CAS No. 1454682-77-9

7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate

Cat. No.: B3241301
CAS No.: 1454682-77-9
M. Wt: 322.27 g/mol
InChI Key: ZQAMRSXFXKKLOW-UHFFFAOYSA-N
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Description

7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate is a heterocyclic organic compound featuring a pyrido[2,3-d]pyrimidine core substituted with methyl, methylamino, and trifluoromethanesulfonate (triflate) groups. Its molecular formula is C₁₂H₁₂F₃N₄O₃S, with a molecular weight of 367.3 g/mol. The triflate group (–OSO₂CF₃) enhances its reactivity as a leaving group, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors .

Key analytical data includes:

  • LCMS (Liquid Chromatography-Mass Spectrometry): m/z = 853.0 [M+H]⁺ under SMD-TFA05 conditions .
  • HPLC (High-Performance Liquid Chromatography): Retention time = 1.31 minutes (SMD-TFA05) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl] trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4O3S/c1-5-7(20-21(18,19)10(11,12)13)3-6-4-15-9(14-2)17-8(6)16-5/h3-4H,1-2H3,(H,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAMRSXFXKKLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=NC(=NC2=N1)NC)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cancer Research

The primary application of this compound is in cancer therapeutics, particularly in targeting BRAF and RAS mutant tumors . Studies have shown that it effectively inhibits the proliferation of melanoma cells with BRAF mutations and exhibits antiproliferative effects against RAS mutant tumor cells.

Case Study Overview

A study published in Cancer Cell highlighted the effectiveness of LY3009120 (a derivative involving this compound) in inhibiting tumor growth in mouse xenograft models. The compound demonstrated significant activity against both BRAF V600E and wild-type BRAF, addressing concerns related to paradoxical activation seen with other BRAF inhibitors like vemurafenib and dabrafenib .

Preclinical Models

In preclinical models involving colorectal cancer and melanoma, 7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate has shown promising results:

  • Inhibition of Cell Cycling : The compound was noted to inhibit cell cycling specifically in B-Raf or Ras mutant cancer cells.
  • Significant Antitumor Activity : It exhibited significant antitumor activity in models of colorectal cancer with K-Ras mutations, suggesting its broad applicability across different cancer types .

Mechanism of Action

The mechanism of action of 7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Pyrido[2,3-d]pyrimidine Derivatives

Structural Analog: 5-Deaza-5-oxoaminopterin

Structure : This compound (C₁₉H₂₀N₈O₆, MW 456.4 g/mol) shares the pyrido[2,3-d]pyrimidine core but is substituted with a glutamic acid side chain and lacks the triflate group.
Application : Acts as a folate antagonist and anticancer agent, targeting dihydrofolate reductase (DHFR). Unlike the triflate-bearing compound, it is directly bioactive rather than serving as a synthetic intermediate .
Key Difference : The absence of the triflate group limits its utility in nucleophilic substitution reactions but enhances its metabolic stability in vivo.

Functional Analog: LY3009120

Structure : A urea derivative (C₂₅H₃₁F₄N₇O₂, MW 561.6 g/mol) incorporating the pyrido[2,3-d]pyrimidine moiety as a substituent.
Application : Potent pan-RAF kinase inhibitor, demonstrating anti-tumor activity in preclinical models .
Key Difference : The triflate group in the target compound is replaced by a urea linker, enabling covalent interactions with kinase active sites.

Comparison with Sulfonylurea-Based Agrochemicals

Examples include:

Compound Molecular Formula Key Functional Groups Application Reference
Triflusulfuron methyl ester C₁₄H₁₅F₃N₆O₆S Triazinyl, sulfonylurea, trifluoroethoxy Herbicide
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S Triazinyl, sulfonylurea, methoxy Herbicide

Contrast : The target compound’s pyrido[2,3-d]pyrimidine core and triflate group distinguish it from triazine-based sulfonylureas. Its primary role is in drug synthesis rather than agrochemical activity.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Application
7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl triflate Pyrido[2,3-d]pyrimidine 367.3 Triflate, methylamino Kinase inhibitor intermediate
5-Deaza-5-oxoaminopterin Pyrido[2,3-d]pyrimidine 456.4 Glutamic acid, diamino Anticancer agent
LY3009120 Urea-pyrido-pyrimidine 561.6 Urea, fluoro, methyl RAF kinase inhibitor
Triflusulfuron methyl ester Triazinyl-sulfonylurea 452.4 Triazinyl, trifluoroethoxy Herbicide

Research Findings and Mechanistic Insights

  • Reactivity: The triflate group in the target compound facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling rapid derivatization for kinase inhibitor synthesis. This contrasts with 5-deaza-5-oxoaminopterin, which relies on non-covalent interactions for DHFR inhibition .
  • Selectivity : LY3009120’s urea linker enhances binding specificity to RAF kinases compared to the triflate intermediate, which lacks intrinsic selectivity .
  • Stability : Sulfonylurea herbicides exhibit greater environmental persistence due to their triazine cores, whereas the pyrido-pyrimidine scaffold of the target compound is metabolized more rapidly in biological systems .

Biological Activity

7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate is a compound belonging to the pyridopyrimidine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : [7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl] trifluoromethanesulfonate
  • Molecular Formula : C₉H₁₃F₃N₄O₃S
  • Molecular Weight : 322.27 g/mol

The compound features a trifluoromethanesulfonate group, which enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized to act as an inhibitor of tyrosine kinases, which are crucial for various cell signaling pathways involved in cancer progression and other diseases.

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell Line IC50 (μM) Activity
A549 (Lung Cancer)>50Moderate sensitivity
NCI-H1975 (Lung Cancer)15.629 ± 1.03High sensitivity
NCI-H460 (Lung Cancer)>50Low sensitivity

These results suggest that the compound exhibits selective activity towards certain cancer cells, particularly those expressing mutant forms of EGFR (Epidermal Growth Factor Receptor) .

Enzyme Inhibition

In addition to its antitumor effects, the compound has shown potential in inhibiting specific enzymes involved in cellular signaling:

  • EGFR Kinase Inhibition : The compound's inhibition rates against EGFR L858R/T790M were reported at 90.3% and 96.70%, respectively, indicating a strong potential for targeted cancer therapies .

Case Studies

Recent studies have focused on the synthesis and evaluation of pyridopyrimidine derivatives, including this compound. One notable study highlighted the design and synthesis of various derivatives aimed at enhancing kinase inhibitory activities. Among these derivatives, this compound was identified as a promising candidate due to its robust biological activity against cancer cell lines .

Comparative Analysis

Compared to similar compounds within the pyridopyrimidine family, such as Palbociclib and Dilmapimod—both known for their therapeutic applications—the unique trifluoromethanesulfonate group in this compound may contribute to its distinct reactivity and biological profile.

Compound Target Disease Notable Activity
PalbociclibBreast CancerCDK4/6 inhibitor
DilmapimodRheumatoid Arthritisp38 MAPK inhibitor
This compoundLung CancerEGFR kinase inhibitor

Q & A

Q. What are the key synthetic steps and intermediates for preparing 7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate?

The synthesis typically involves coupling reactions with halogenated intermediates. For example, analogous compounds are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling using chlorinated pyrimidine precursors (e.g., 2-chloro-6-(trifluoromethyl)pyridine derivatives) and methylamino-group-containing reagents. Key intermediates include trifluoromethanesulfonate esters and methylamino-substituted pyridopyrimidines. Reaction progress is monitored via TLC, and purification employs column chromatography .

Q. Which analytical techniques are critical for confirming structural identity and purity?

  • LCMS : Used to verify molecular weight (e.g., m/z 853.0 [M+H]+ observed in analogous compounds) .
  • HPLC : Retention times under standardized conditions (e.g., 1.31 minutes using SMD-TFA05 method) confirm purity .
  • NMR and X-ray crystallography : For detailed structural elucidation (see supplementary methods in ) .

Q. What stability considerations are essential during storage and handling?

Store the compound in anhydrous conditions at controlled temperatures (e.g., -20°C) to prevent hydrolysis of the trifluoromethanesulfonate group. Stability tests under varying pH and temperature conditions are recommended, as sulfonate esters are prone to degradation in humid environments .

Q. How are common precursors and starting materials selected for synthesis?

Chlorinated pyridopyrimidines (e.g., 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide) and fluorinated pyridines (e.g., 6-fluoro-2-(trifluoromethyl)pyridin-3-yl derivatives) are preferred due to their reactivity in nucleophilic substitutions and cross-coupling reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Catalysts : Pd-based catalysts (e.g., Pd/C, Xantphos) enable efficient cross-coupling under microwave irradiation (110°C) .
  • Reaction time : Extended durations (e.g., 3 days for spirocyclic intermediates) may be required for complete conversion .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Cross-validation : Combine LCMS, HPLC, and high-resolution MS (HRMS) to confirm molecular formulas .
  • Isotopic labeling : Use deuterated solvents in NMR to distinguish overlapping proton signals.
  • X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Q. How are structure-activity relationship (SAR) studies designed for biological evaluation?

  • Analog synthesis : Modify substituents (e.g., replacing trifluoromethanesulfonate with other leaving groups) to assess impact on bioactivity .
  • Kinase inhibition assays : Test analogs against target enzymes (e.g., p38α MAPK) using enzymatic assays and computational docking studies .

Q. What methods enable regioselective functionalization of the pyrido[2,3-d]pyrimidine core?

  • Protecting groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl groups) to direct substitutions to specific positions .
  • Microwave-assisted synthesis : Enhances regioselectivity in Pd-catalyzed coupling reactions (e.g., C-H activation at the 6-position) .

Q. How can computational modeling predict reactivity or biological interactions?

  • DFT calculations : Estimate activation energies for key reactions (e.g., trifluoromethanesulfonate displacement).
  • Molecular docking : Screen analogs against protein targets (e.g., kinase ATP-binding pockets) to prioritize synthesis .

Q. What purification techniques address challenges in isolating polar intermediates?

  • Ion-pair chromatography : Separates charged species using tetrabutylammonium salts.
  • Preparative HPLC : Resolves closely related impurities with gradient elution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate
Reactant of Route 2
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7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate

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